Cas no 68869-53-4 (s-Triazole-2-thiol, 5-(4-biphenoxymethyl)-1-(p-ethoxyphenyl)-)
68869-53-4 structure
Product Name:s-Triazole-2-thiol, 5-(4-biphenoxymethyl)-1-(p-ethoxyphenyl)-
CAS No:68869-53-4
MF:C23H21N3O2S
MW:403.496743917465
CID:972355
PubChem ID:3052508
Update Time:2025-04-19
s-Triazole-2-thiol, 5-(4-biphenoxymethyl)-1-(p-ethoxyphenyl)- Chemical and Physical Properties
Names and Identifiers
-
- s-Triazole-2-thiol, 5-(4-biphenoxymethyl)-1-(p-ethoxyphenyl)-
- 4-(4-ethoxyphenyl)-3-[(4-phenylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
- 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((1,1'-biphenyl-4-yloxy)methyl)-4-(4-ethoxyphenyl)-
- 5-(4-Biphenoxymethyl)-1-(p-ethoxyphenyl)-1H-1,2,4-triazole-2-thiol
- DTXSID00218961
- 68869-53-4
-
- Inchi: 1S/C23H21N3O2S/c1-2-27-20-14-10-19(11-15-20)26-22(24-25-23(26)29)16-28-21-12-8-18(9-13-21)17-6-4-3-5-7-17/h3-15H,2,16H2,1H3,(H,25,29)
- InChI Key: XZLLLTXLIXILGW-UHFFFAOYSA-N
- SMILES: S=C1NN=C(COC2C=CC(=CC=2)C2C=CC=CC=2)N1C1C=CC(=CC=1)OCC
Computed Properties
- Exact Mass: 403.13544809g/mol
- Monoisotopic Mass: 403.13544809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 29
- Rotatable Bond Count: 7
- Complexity: 563
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.2
- Topological Polar Surface Area: 78.2Ų
s-Triazole-2-thiol, 5-(4-biphenoxymethyl)-1-(p-ethoxyphenyl)- Related Literature
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
-
Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
68869-53-4 (s-Triazole-2-thiol, 5-(4-biphenoxymethyl)-1-(p-ethoxyphenyl)-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
CN Supplier
Reagent
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
CN Supplier
Bulk
Nanjing Jubai Biopharm
Gold Member
CN Supplier
Bulk
Yunnanjiuzhen
Gold Member
CN Supplier
Bulk
Beyond Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Reagent